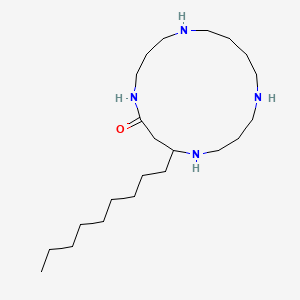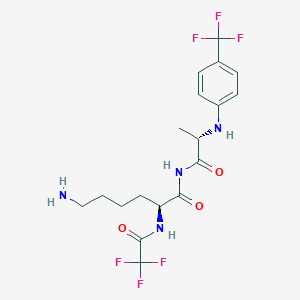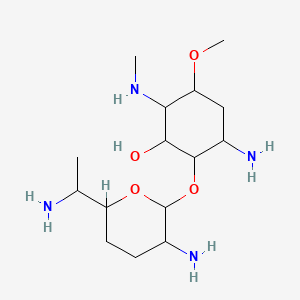
2-Amino-8-methyl-adenosine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-methyl-adenosine 5'-monophosphate is a synthetic polymer derived from adenine, a nucleobase found in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of poly(2-amino-8-methyladenylic acid) typically involves the polymerization of 2-amino-8-methyladenine monomers. The process begins with the preparation of the monomer, which is achieved through a series of chemical reactions involving adenine derivatives. The polymerization is then carried out under controlled conditions, often using catalysts to facilitate the reaction and achieve high molecular weight polymers.
Industrial Production Methods: In an industrial setting, the production of poly(2-amino-8-methyladenylic acid) involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production. The polymer is then purified and processed into various forms, depending on its intended application.
化学反応の分析
Types of Reactions: 2-Amino-8-methyl-adenosine 5'-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which may alter the polymer’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
科学的研究の応用
2-Amino-8-methyl-adenosine 5'-monophosphate has a wide range of applications in scientific research:
Chemistry: The polymer is used as a model compound to study polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on DNA and RNA.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biocompatible materials.
Industry: The polymer’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.
作用機序
2-Amino-8-methyl-adenosine 5'-monophosphate can be compared to other adenine-based polymers, such as poly(adenylic acid) and poly(2-aminoadenylic acid). While these compounds share some structural similarities, poly(2-amino-8-methyladenylic acid) is unique due to the presence of the methyl group at the 8-position. This modification can significantly alter the polymer’s properties and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
類似化合物との比較
- Poly(adenylic acid)
- Poly(2-aminoadenylic acid)
- Poly(8-methyladenylic acid)
特性
CAS番号 |
97374-44-2 |
|---|---|
分子式 |
C11H17N6O7P |
分子量 |
376.26 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2,6-diamino-8-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-3-14-5-8(12)15-11(13)16-9(5)17(3)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h4,6-7,10,18-19H,2H2,1H3,(H2,20,21,22)(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
LRLFIIIFUGHXLL-KQYNXXCUSA-N |
SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
異性体SMILES |
CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
正規SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
同義語 |
poly(2-amino-8-methyladenylic acid) poly-AMAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
![(3R,5R)-4-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B1201030.png)



![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)




![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)


